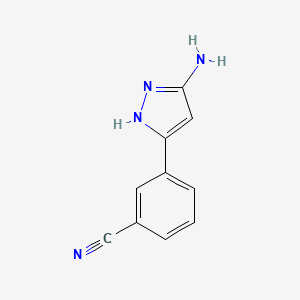

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

描述

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety.

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-1H-pyrazole with 3-bromobenzonitrile under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile may involve large-scale coupling reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process .

化学反应分析

Types of Reactions

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the nitrile group.

Substitution: Various substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile has been identified as a promising candidate in drug discovery due to its ability to modulate biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a lead compound for further development. Preliminary studies suggest its effectiveness against various strains of bacteria and cancer cell lines, although more extensive research is required to elucidate its mechanisms of action and therapeutic potential .

Synthesis of Derivatives

This compound serves as a building block for synthesizing more complex heterocyclic compounds with therapeutic applications. The presence of the amino group enhances its reactivity, allowing for modifications that can lead to derivatives with varying biological activities .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). These compounds have shown efficacy in blocking Gram-negative bacterial strains by targeting essential enzymes such as DNA Gyrase and Topoisomerase IV .

Anticancer Activity

In vitro studies have revealed that some derivatives exhibit antiproliferative effects on tumor cell lines, suggesting potential applications in cancer treatment. The ability to influence signaling pathways such as MAPK/ERK further supports its role in modulating cellular processes relevant to cancer progression .

Agrochemical Applications

Pesticide Development

Beyond medicinal applications, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics make it suitable for developing compounds that can effectively combat agricultural pests, thus contributing to crop protection strategies .

Material Science

Supramolecular Chemistry

The compound's unique properties allow it to be explored in supramolecular chemistry, where it can participate in the formation of complex structures through non-covalent interactions. This application is crucial for developing new materials with specific functionalities, such as sensors or catalysts .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | Antimicrobial and anticancer properties; serves as a building block |

| Biological Activity | Antimicrobial Agents | Effective against MSSA and MRSA; targets DNA Gyrase and Topoisomerase IV |

| Anticancer Agents | Exhibits antiproliferative effects on tumor cell lines | |

| Agrochemicals | Herbicide and Pesticide Development | Intermediate for synthesizing effective agricultural chemicals |

| Material Science | Supramolecular Chemistry | Formation of complex structures for sensors or catalysts |

Case Studies

- Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties of pyrazole derivatives highlighted the effectiveness of certain compounds derived from this compound against resistant bacterial strains, providing insights into their potential use in treating infections .

- Cancer Cell Line Testing : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into their therapeutic applications in oncology .

作用机制

The mechanism of action of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing cellular pathways .

相似化合物的比较

Similar Compounds

- 3-(5-Amino-1H-pyrazol-3-yl)phenol

- 3-(5-Amino-1H-pyrazol-3-yl)benzaldehyde

- **3-

生物活性

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article aims to consolidate the existing research on its biological properties, including antibacterial, antifungal, and anticancer activities, while providing detailed insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C11H10N4, characterized by the presence of a pyrazole ring and a benzonitrile moiety. This structural configuration is believed to play a crucial role in its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, demonstrating potential as a novel antibacterial agent. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promising results against several fungal pathogens, suggesting its potential use in treating fungal infections. The mechanism appears to involve disruption of fungal cell wall synthesis, although further research is needed to fully elucidate this pathway .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. It has been studied for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range . Mechanistically, it is thought to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilicity of the compound facilitates its interaction with cellular membranes, enhancing permeability and bioavailability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial and fungal metabolism or cancer cell growth.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3-aminobenzonitrile with a suitable pyrazole precursor. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown improved efficiency .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, and how can reaction conditions be optimized?

- Answer : The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile. Key reagents include copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in THF/water (1:1) at 50°C. Optimization focuses on reaction time (3–16 hours) and purification via flash chromatography (cyclohexane/ethyl acetate gradient), yielding up to 96% purity. Monitoring via TLC ensures reaction progress .

- Table 1 : Representative Reaction Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-(3-azido-5-methyl-pyrazol-yl)benzonitrile | CuSO₄, Na ascorbate | THF/H₂O | 50 | 16 | 96 |

Q. Which spectroscopic and analytical techniques are employed to characterize this compound?

- Answer : Characterization includes:

- 1H/13C NMR : To confirm proton and carbon environments (e.g., δ = 7.78–7.75 ppm for aromatic protons) .

- HRMS : For exact mass determination (e.g., observed m/z 224.0803 vs. calculated 224.0805) .

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at 3135 cm⁻¹, CN stretch at 2228 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry (see Advanced Questions) .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure, and what challenges arise during refinement?

- Answer : Single-crystal X-ray studies (e.g., using Agilent Xcalibur diffractometers) reveal orthorhombic packing (space group Pca21) with lattice parameters a = 10.5189 Å, b = 8.1339 Å. Challenges include refining hydrogen bonding networks and resolving disorder in aromatic rings. SHELXL software is used for refinement, leveraging high-resolution data (R factor = 0.038) .

- Table 2 : Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Space Group | Pca21 |

| a (Å) | 10.5189 |

| b (Å) | 8.1339 |

| c (Å) | 20.0009 |

| V (ų) | 1711.27 |

| Z | 4 |

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Answer : Graph set analysis (Etter’s method) identifies N–H⋯N and C–H⋯π interactions, forming 2D layers along the b-axis. These interactions stabilize the orthorhombic lattice, with hydrogen bond distances ranging from 2.85–3.10 Å. Such patterns are critical for predicting solubility and stability .

Q. What computational methods are applied to study its electronic properties and reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) analyze frontier molecular orbitals (FMOs), Natural Bond Orbital (NBO) charges, and nonlinear optical (NLO) properties. Fukui indices predict reactive sites for electrophilic/nucleophilic attacks, while UV-Vis spectroscopy validates computational results .

Q. How can structural modifications impact its pharmacological activity?

- Answer : Methodological approaches include substituting the pyrazole ring with fluorophenyl or pyridinyl groups (e.g., 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile). In vitro assays (e.g., antibacterial, anti-inflammatory) guide SAR studies, with activity linked to electron-withdrawing groups enhancing binding affinity .

属性

IUPAC Name |

3-(3-amino-1H-pyrazol-5-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTKMBJVJHKTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。